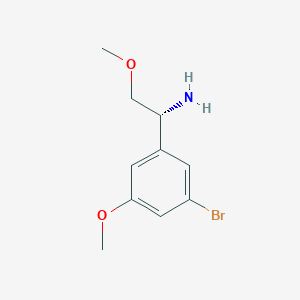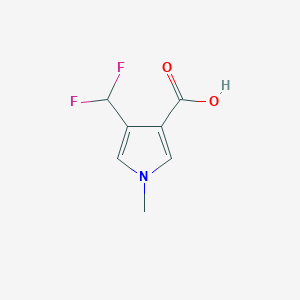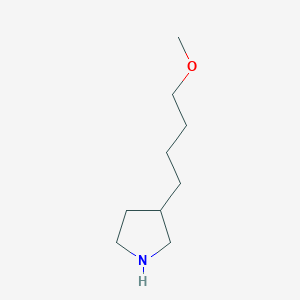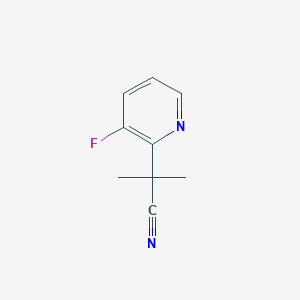
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 2-amino-3-methylpyridine can be converted into 2-fluoro-3-methylpyridine using the Balts-Schiemann reaction, followed by further functionalization to introduce the nitrile group . Industrial production methods often involve the use of fluorinating agents such as potassium fluoride (KF) under elevated temperatures (100–200 °C) to achieve selective fluorination .
Análisis De Reacciones Químicas
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully hydrogenated pyridines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Aplicaciones Científicas De Investigación
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile has several scientific research applications:
Medicinal Chemistry: Fluorinated pyridines are often used as building blocks in the synthesis of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its ability to impart desirable physical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile is largely dependent on its application. In medicinal chemistry, the fluorine atom’s electron-withdrawing nature can influence the compound’s interaction with biological targets, such as enzymes or receptors. This can enhance binding affinity and selectivity, leading to improved therapeutic effects . The molecular targets and pathways involved vary based on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: Lacks the nitrile and methyl groups, making it less versatile in certain synthetic applications.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom in a different position, affecting its reactivity and properties.
2,6-Difluoropyridine: Contains two fluorine atoms, which can further enhance its electron-withdrawing effects and alter its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H9FN2 |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
2-(3-fluoropyridin-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C9H9FN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,1-2H3 |
Clave InChI |
GIJCPQDLTPQLJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1=C(C=CC=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


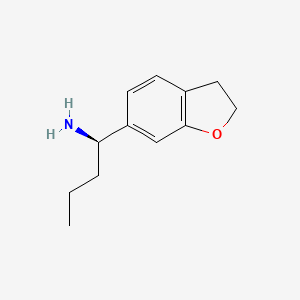

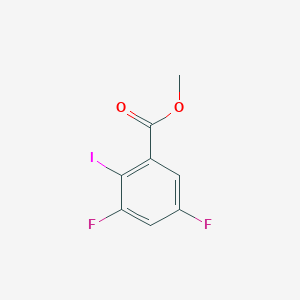
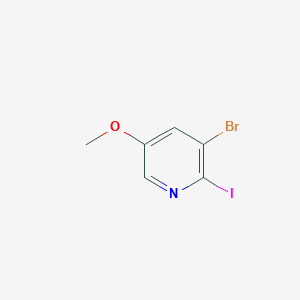
![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
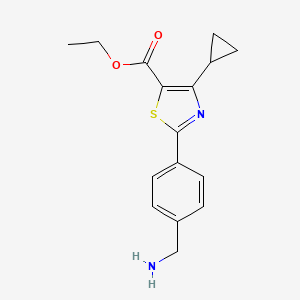
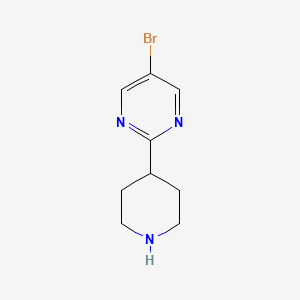
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

